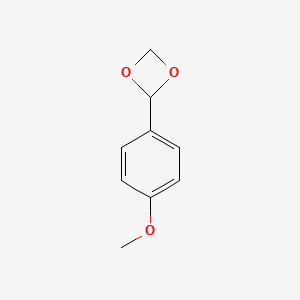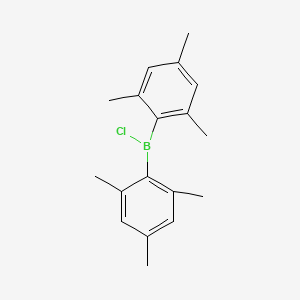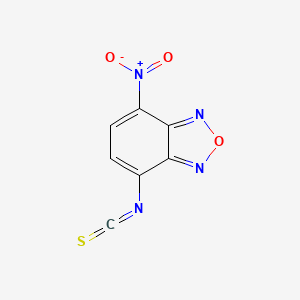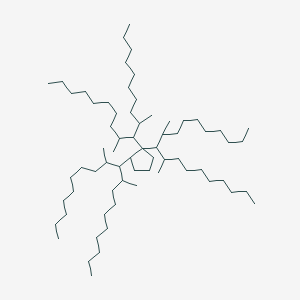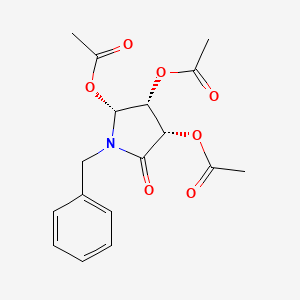
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 3, 4, and 5. The presence of these chiral centers makes it a valuable molecule for studying stereoselective reactions and for applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one typically involves the acetylation of a pyrrolidinone derivative. One common method includes the reaction of 1-benzylpyrrolidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3, 4, and 5.
Industrial Production Methods
In an industrial setting, the production of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites in a stereoselective manner, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3S,4R,5R)-1-Benzyl-3,4,5-trihydroxypyrrolidin-2-one: Similar structure but lacks acetyl groups.
(3S,4R,5R)-1-Benzyl-3,4,5-trimethoxypyrrolidin-2-one: Similar structure with methoxy groups instead of acetyl groups.
Uniqueness
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and for applications in various fields.
特性
CAS番号 |
155397-98-1 |
|---|---|
分子式 |
C17H19NO7 |
分子量 |
349.3 g/mol |
IUPAC名 |
[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1 |
InChIキー |
UYUVTJQCTNMFTG-ZMSDIMECSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


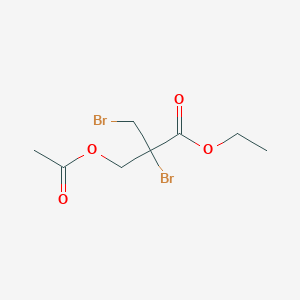
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)

![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
